molecular formula C6H3F2NO B1589025 3,5-Difluoroisonicotinaldehyde CAS No. 870234-98-3

3,5-Difluoroisonicotinaldehyde

Cat. No. B1589025
M. Wt: 143.09 g/mol
InChI Key: RLAOKDGTZKSUJB-UHFFFAOYSA-N
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Patent
US08946215B2

Procedure details

Under argon and at −70° C., 44 ml of 2.5 M n-butyllithium solution in n-hexane (110 mmol, 1.1 equivalent) were slowly added dropwise to 15.4 ml of diisopropylamine (110 mmol, 1.1 equivalent) in 23 ml of THF. The solution formed was warmed to 0° C. and stirred at this temperature for 30 min. The reaction mixture was then brought to −70° C. and diluted with 23 ml of THF, and 11.5 g of 3,5-difluoropyridine (100 mmol, 1 equivalent) dissolved in 72 ml of THF, were added dropwise. The mixture was stirred at −70° C. for 30 min. 12.4 ml of methyl formate (200 mmol, 2 equivalent), dissolved in 23 ml of THF, were then slowly added dropwise. After 1.5 h at −70° C., the reaction solution was quickly poured into 230 ml of saturated aqueous sodium bicarbonate solution and extracted with a total of 460 ml of ethyl acetate. The combined organic phases were washed twice with in each case 115 ml of saturated aqueous sodium bicarbonate solution and twice with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated using a rotary evaporator. This gave 11.6 g (81% of theory) of the title compound which were directly reacted further.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
72 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[F:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([F:26])[CH:25]=1.[CH:27](OC)=[O:28].C(=O)(O)[O-].[Na+]>C1COCC1>[F:26][C:24]1[CH:23]=[N:22][CH:21]=[C:20]([F:19])[C:25]=1[CH:27]=[O:28] |f:5.6|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
110 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(=O)OC
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
11.5 g
Type
reactant
Smiles
FC=1C=NC=C(C1)F
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
72 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution formed
CUSTOM
Type
CUSTOM
Details
was then brought to −70° C.
ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
were then slowly added dropwise
WAIT
Type
WAIT
Details
After 1.5 h at −70° C.
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with a total of 460 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed twice with in each case 115 ml of saturated aqueous sodium bicarbonate solution and twice with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This gave 11.6 g (81% of theory) of the title compound which were directly reacted further

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=O)C(=CN=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.